N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance in targeting kinases, including EGFR (epidermal growth factor receptor). The structure comprises:
- Arylacetamide moiety: N-(2-methoxy-5-methylphenyl) group, which contributes to solubility and target binding.
- Tetrahydrobenzothienopyrimidine core: The 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl group introduces conformational rigidity and sulfur-based reactivity .
The compound’s design likely optimizes interactions with hydrophobic kinase pockets while balancing metabolic stability through partial hydrogenation of the benzothieno ring.
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-12-7-8-15(25-2)14(9-12)23-17(24)10-26-19-18-13-5-3-4-6-16(13)27-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) |
InChI Key |
NWZNNLMSUFSYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Molecular Formula : C27H27N3O4S2
- Molecular Weight : 493.65 g/mol
- CAS Number : 1394199
This compound features a methoxy group and a tetrahydrobenzothieno moiety, which may contribute to its unique biological properties.
Synthesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Tetrahydrobenzothieno Moiety : This involves cyclization reactions that create the thieno-pyrimidine structure.
- Substitution Reactions : The introduction of the methoxy and methyl groups on the phenyl ring is achieved through electrophilic aromatic substitution.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Bacillus subtilis | High inhibition |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory mediators such as cytokines and prostaglandins. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Anticancer Properties
Preliminary studies indicate potential anticancer activity. The compound appears to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.
The biological activity of N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
- Oxidative Stress Induction : The compound may increase oxidative stress in target cells leading to apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various synthesized derivatives showed that modifications in the substituents significantly affected antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria.
-
Anti-inflammatory Research :
- In vivo models demonstrated that treatment with the compound reduced inflammation markers significantly compared to control groups. This suggests potential therapeutic applications in chronic inflammatory diseases.
-
Cancer Cell Line Study :
- Research involving human cancer cell lines indicated that the compound led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key analogs differ in substituents on the phenyl ring, benzothienopyrimidine core, and sulfanyl-acetamide linker. Below is a comparative analysis:
Key Observations:
Pharmacological and Physicochemical Properties
Anti-Proliferative Activity
Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit EGFR inhibition, with IC₅₀ values often <1 µM. Structural variations impact potency:
- Tetrahydro Core: The target compound’s hydrogenated core may reduce off-target effects compared to non-hydrogenated analogs like CAS 379236-68-7 .
- Substituent Positioning : 2-Methoxy-5-methylphenyl (target) vs. 4-methoxyphenyl (CAS 477330-62-4) alters steric bulk, affecting kinase selectivity .
Solubility and Bioavailability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
